![molecular formula C31H34N2O7 B2446368 Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine CAS No. 1013883-02-7](/img/structure/B2446368.png)
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in peptide synthesis and serves as an intermediate in the production of various pharmaceuticals and biochemical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine involves multiple steps. One common method starts with O-[2-[tert-butoxycarbonyl]amino]ethyl]-L-tyrosine. This compound is reacted with 9-fluorenylmethyl-N-succinimidyl carbonate in the presence of sodium carbonate in tetrahydrofuran. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is acidified with hydrochloric acid, extracted with ethyl acetate, and purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for pharmaceutical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under specific conditions.
Amidation Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Fmoc group is typically removed using piperidine in dimethylformamide (DMF), while the Boc group is removed using trifluoroacetic acid (TFA).
Amidation: Common reagents include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling agents like hydroxybenzotriazole (HOBt).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of peptide-based drugs and biochemical reagents.
Wirkmechanismus
The mechanism of action of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry and peptide assembly .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-4-[2-(Boc-amino)ethoxy]-L-tyrosine
- Fmoc-4-[2-(Boc-amino)ethoxy]-L-tryptophan
- Fmoc-4-[2-(Boc-amino)ethoxy]-L-lysine
Uniqueness
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is unique due to its specific combination of protecting groups and its role in the synthesis of peptides with phenylalanine residues. This compound offers distinct advantages in terms of stability and reactivity during peptide synthesis compared to other similar compounds .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-16-17-38-21-14-12-20(13-15-21)18-27(28(34)35)33-30(37)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,32,36)(H,33,37)(H,34,35)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFZEDGXSYOUAW-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013883-02-7 |
Source


|
| Record name | Fmoc-4-[2-(boc-amino)ethoxy]-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
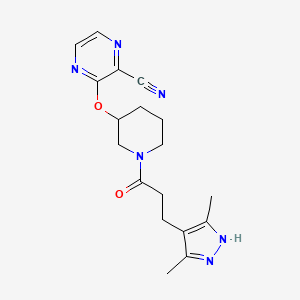
![8-(sec-butyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446286.png)

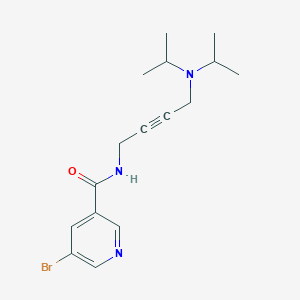
![[5-(Difluoromethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2446291.png)
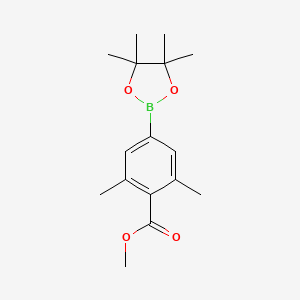
![4-CHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2446294.png)
![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2446297.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2446298.png)
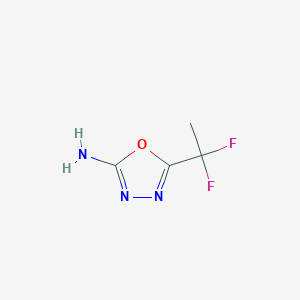
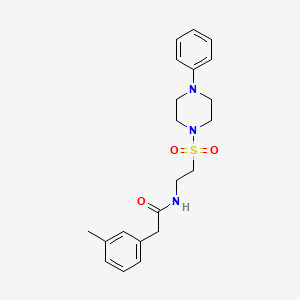

![5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)

